molecular formula C9H6N2O2 B6153163 1,6-naphthyridine-7-carboxylic acid CAS No. 1308339-16-3

1,6-naphthyridine-7-carboxylic acid

Cat. No. B6153163
CAS RN: 1308339-16-3
M. Wt: 174.2
InChI Key:
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Description

1,6-Naphthyridine-7-carboxylic acid (NCA) is a highly versatile organic compound with a wide range of applications in both synthetic and medicinal chemistry. NCA is a heterocyclic compound containing both a naphthyridine ring and a carboxylic acid group, and its unique structure makes it a valuable building block for a variety of synthetic reactions. NCA has also been studied for its potential biological applications, including its ability to modulate the activity of enzymes and other proteins, as well as its ability to interact with small molecules.

Scientific Research Applications

1,6-naphthyridine-7-carboxylic acid has been studied extensively for its potential scientific and medicinal applications. 1,6-naphthyridine-7-carboxylic acid has been found to be a potent inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1,6-naphthyridine-7-carboxylic acid has also been studied for its potential to modulate the activity of other proteins, such as G-protein-coupled receptors (GPCRs). In addition, 1,6-naphthyridine-7-carboxylic acid has been found to interact with small molecules, such as prostaglandins and leukotrienes, and has been studied for its potential to modulate the activity of these molecules.

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-7-carboxylic acid is still not fully understood, but it is believed to involve a number of different processes. 1,6-naphthyridine-7-carboxylic acid has been found to interact with the active site of enzymes, such as COX-2 and LOX, and to inhibit their activity. 1,6-naphthyridine-7-carboxylic acid has also been found to interact with GPCRs, and to modulate their activity. Finally, 1,6-naphthyridine-7-carboxylic acid has been found to interact with small molecules, such as prostaglandins and leukotrienes, and to modulate their activity.
Biochemical and Physiological Effects
1,6-naphthyridine-7-carboxylic acid has been studied for its potential biochemical and physiological effects. 1,6-naphthyridine-7-carboxylic acid has been found to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes. Inhibition of these enzymes has been found to have anti-inflammatory and analgesic effects. 1,6-naphthyridine-7-carboxylic acid has also been found to interact with GPCRs and to modulate their activity, which has been found to have a variety of effects on the body, including the regulation of the cardiovascular system and the nervous system.

Advantages and Limitations for Lab Experiments

1,6-naphthyridine-7-carboxylic acid is a highly versatile compound with a wide range of applications in both synthetic and medicinal chemistry. One of the advantages of using 1,6-naphthyridine-7-carboxylic acid in lab experiments is its low cost and easy availability. In addition, 1,6-naphthyridine-7-carboxylic acid is relatively stable and has a long shelf life. However, 1,6-naphthyridine-7-carboxylic acid is also highly reactive and can be difficult to work with in some cases. Additionally, 1,6-naphthyridine-7-carboxylic acid can be toxic if not handled properly, and should be handled with caution in the lab.

Future Directions

1,6-naphthyridine-7-carboxylic acid has a wide range of potential applications in both synthetic and medicinal chemistry, and there are a number of potential future directions for its use. One potential future direction is the development of new synthetic methods for the synthesis of 1,6-naphthyridine-7-carboxylic acid and its derivatives. Additionally, 1,6-naphthyridine-7-carboxylic acid could be used to develop new drugs and therapies, as well as to modulate the activity of enzymes and other proteins. Finally, 1,6-naphthyridine-7-carboxylic acid could be used in the development of new diagnostic tools and treatments for diseases and disorders.

Synthesis Methods

1,6-naphthyridine-7-carboxylic acid can be synthesized in a variety of ways, depending on the desired end product. One of the most common methods is the condensation of 1,6-diaminonaphthalene and acetic anhydride. This reaction is catalyzed by a strong acid, such as sulfuric acid, and yields 1,6-naphthyridine-7-carboxylic acid as the primary product. 1,6-naphthyridine-7-carboxylic acid can also be synthesized from 1,6-diaminonaphthalene and a malonate ester. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 1,6-naphthyridine-7-carboxylic acid as the primary product. Other methods of synthesizing 1,6-naphthyridine-7-carboxylic acid include the reaction of 1,6-diaminonaphthalene with a nitrile, and the reaction of 1,6-diaminonaphthalene with an isocyanate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,6-naphthyridine-7-carboxylic acid involves the reaction of 2-cyanopyridine with malononitrile followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "2-cyanopyridine", "malononitrile", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-cyanopyridine with malononitrile in the presence of sodium ethoxide to form 2-(2-cyanopyridin-6-yl)malononitrile.", "Step 2: Cyclize 2-(2-cyanopyridin-6-yl)malononitrile by heating with hydrochloric acid to form 1,6-naphthyridine-7-carbonitrile.", "Step 3: Hydrolyze 1,6-naphthyridine-7-carbonitrile with water and hydrochloric acid to form 1,6-naphthyridine-7-carboxylic acid." ] }

CAS RN

1308339-16-3

Product Name

1,6-naphthyridine-7-carboxylic acid

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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